molecular formula C10H11N B582926 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine CAS No. 144343-92-0

4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine

Cat. No.: B582926
CAS No.: 144343-92-0
M. Wt: 145.205
InChI Key: QQVNSGRPKSVMPH-HJWRWDBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is an organic compound that features a pyridine ring substituted with a 2-methyl-1,3-butadienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing pyridine derivatives, including 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine, is the Kröhnke pyridine synthesis. This method involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds under mild conditions . The reaction typically proceeds in glacial acetic acid or methanol, and can also be performed under aqueous or solvent-free conditions .

Industrial Production Methods

Industrial production of pyridine derivatives often involves catalytic processes. For example, cationic half-sandwich rare-earth catalysts can be used for the efficient synthesis of 2-alkylated pyridine derivatives via C-H addition to olefins . This method is compatible with a wide range of pyridine and olefin substrates, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other pyridine derivatives may not be suitable.

Properties

CAS No.

144343-92-0

Molecular Formula

C10H11N

Molecular Weight

145.205

IUPAC Name

4-[(1Z)-2-methylbuta-1,3-dienyl]pyridine

InChI

InChI=1S/C10H11N/c1-3-9(2)8-10-4-6-11-7-5-10/h3-8H,1H2,2H3/b9-8-

InChI Key

QQVNSGRPKSVMPH-HJWRWDBZSA-N

SMILES

CC(=CC1=CC=NC=C1)C=C

Synonyms

Pyridine, 4-(2-methyl-1,3-butadienyl)-, (Z)- (9CI)

Origin of Product

United States

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